3,4-dimethyl-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone 3,4-dimethyl-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Brand Name: Vulcanchem
CAS No.: 898761-89-2
VCID: VC2479030
InChI: InChI=1S/C23H27NO3/c1-17-6-7-21(14-18(17)2)22(25)20-5-3-4-19(15-20)16-24-10-8-23(9-11-24)26-12-13-27-23/h3-7,14-15H,8-13,16H2,1-2H3
SMILES: CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4)C
Molecular Formula: C23H27NO3
Molecular Weight: 365.5 g/mol

3,4-dimethyl-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

CAS No.: 898761-89-2

Cat. No.: VC2479030

Molecular Formula: C23H27NO3

Molecular Weight: 365.5 g/mol

* For research use only. Not for human or veterinary use.

3,4-dimethyl-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone - 898761-89-2

Specification

CAS No. 898761-89-2
Molecular Formula C23H27NO3
Molecular Weight 365.5 g/mol
IUPAC Name (3,4-dimethylphenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Standard InChI InChI=1S/C23H27NO3/c1-17-6-7-21(14-18(17)2)22(25)20-5-3-4-19(15-20)16-24-10-8-23(9-11-24)26-12-13-27-23/h3-7,14-15H,8-13,16H2,1-2H3
Standard InChI Key WFFHGSSFKXSARS-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4)C
Canonical SMILES CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4)C

Introduction

Chemical Structure and Identity

Nomenclature and Structural Identification

3,4-Dimethyl-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is identified by several key identifiers in chemical databases and literature:

  • IUPAC Name: (3,4-dimethylphenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone

  • CAS Number: 898761-89-2

  • Molecular Formula: C₂₃H₂₇NO₃

  • Alternative names: (3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,4-dimethylphenyl)methanone

Structural Characteristics

The molecular structure can be broken down into three key components:

  • Benzophenone core: The central C(=O) unit connecting two phenyl rings

  • 3,4-dimethyl substituents: Two methyl groups positioned at adjacent carbons on one phenyl ring

  • Spirocyclic moiety: A 1,4-dioxa-8-azaspiro[4.5]decane group linked via a methylene bridge

This structural arrangement creates a molecule with multiple functional elements that contribute to its chemical behavior and potential applications. The carbonyl group serves as a key reactive center, while the spirocyclic nitrogen introduces basic properties and additional functionality .

Physicochemical Properties

Physical Parameters

The compound exhibits distinctive physical properties that influence its behavior in various environments. Table 1 presents a comprehensive overview of these properties.

Table 1: Physical and Chemical Properties of 3,4-Dimethyl-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

PropertyValueReference
Molecular Weight365.46500 g/mol
Density1.19 g/cm³
Boiling Point538.8°C at 760 mmHg
Flash Point279.7°C
Melting PointNot available
Index of Refraction1.606
pKa8.75±0.20 (Predicted)
Exact Mass365.19900
Polar Surface Area (PSA)38.77000
LogP3.81120

The notably high boiling point (538.8°C) and flash point (279.7°C) indicate exceptional thermal stability, making this compound suitable for applications requiring resistance to thermal degradation . These properties suggest potential utility in high-temperature environments or processing conditions.

Solubility and Partition Characteristics

With a LogP value of 3.81120, the compound demonstrates moderate lipophilicity . This property suggests:

  • Preferential solubility in organic solvents rather than aqueous media

  • Potential for membrane permeability in biological systems

  • Intermediate partition behavior between polar and non-polar phases

The polar surface area (PSA) of 38.77000 indicates a moderate degree of polarity contributed primarily by the carbonyl group and the oxygen and nitrogen atoms in the spirocyclic moiety . This combination of moderate lipophilicity and limited polar surface area suggests the compound may possess a balance of properties conducive to various applications, including potential pharmaceutical relevance.

Synthesis Approaches

Critical Synthetic Considerations

Several factors would influence the successful synthesis of this complex molecule:

  • Regioselectivity control: Ensuring correct positioning of substituents, particularly during the Friedel-Crafts acylation step, to achieve the meta-substitution pattern on one aromatic ring

  • Chemoselective functionalization: Protecting sensitive functional groups during multi-step sequences

  • Purification challenges: Developing efficient isolation methods to separate the target compound from structural isomers and reaction byproducts

  • Scalability concerns: Optimizing reaction conditions for potential scale-up, considering heat transfer, mixing, and reagent handling

Stock solution preparation for research applications would typically involve dissolution in appropriate organic solvents such as DMSO, with concentration calculations based on the molecular weight of 365.47 g/mol .

Chemical Reactivity Profile

Carbonyl Group Reactivity

The benzophenone core contains a key carbonyl (C=O) group that serves as a primary reactive center. This functionality can participate in numerous chemical transformations:

  • Reduction reactions: Conversion to secondary alcohols (diphenylmethanols) using reducing agents like sodium borohydride or lithium aluminum hydride

  • Nucleophilic additions: Reaction with various nucleophiles including Grignard reagents, organolithium compounds, and amines

  • Condensation reactions: Formation of imines, oximes, or hydrazones through reaction with appropriate nitrogen-containing compounds

  • Wittig and related olefination reactions: Conversion to alkenes through reaction with phosphorus ylides or related reagents

Photochemical Behavior

Benzophenones are well-established photochemical agents, and this derivative likely exhibits characteristic photochemical properties:

  • UV absorption: Strong absorption in the near-UV region (typically 330-360 nm)

  • Triplet state formation: Efficient intersystem crossing upon photoexcitation, generating reactive triplet states

  • Hydrogen abstraction: Ability to abstract hydrogen atoms from suitable donors, particularly from C-H bonds adjacent to heteroatoms

  • Photosensitization: Capacity to transfer energy to other molecules, potentially initiating secondary photochemical processes

The presence of the dimethyl substituents and spirocyclic moiety may modulate these photochemical properties compared to unsubstituted benzophenone, potentially shifting absorption maxima or influencing quantum yields of photochemical reactions.

Functional Group Interplay

The various functional elements within this molecule create potential for complex reactivity patterns:

  • Spirocyclic nitrogen: The tertiary amine within the spirocyclic structure can function as a nucleophile or base in various reactions

  • Dioxolane ring: Susceptible to acid-catalyzed hydrolysis under appropriate conditions

  • Methyl substituents: Potential sites for oxidation or radical functionalization

  • Aromatic rings: Capable of undergoing electrophilic aromatic substitution reactions, with reactivity influenced by the existing substitution pattern

Structure-Activity Relationships

Comparative Analysis with Related Compounds

Several structurally related compounds allow for comparative analysis and exploration of structure-activity relationships:

  • 3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methyl benzophenone: Differs by having only one methyl group instead of two

  • 4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-methyl benzophenone: Features a different substitution pattern with the spirocyclic moiety at the para position of one phenyl ring and a single methyl group at the meta position of the other

  • 3,4-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone: Maintains the dimethyl substitution but moves the spirocyclic moiety to the para position of the second phenyl ring

Systematic comparison of these compounds would provide valuable insights into how subtle structural modifications influence physical properties, chemical reactivity, and functional behavior. Such structure-activity relationship studies are essential for rational design of compounds with optimized properties for specific applications.

Positional Isomer Effects

The position of substituents on the benzophenone core significantly impacts molecular properties:

  • Electronic effects: Meta versus para positioning of the spirocyclic group alters the electronic distribution across the molecule, potentially affecting reactivity and spectroscopic properties

  • Steric considerations: Different substitution patterns create varied three-dimensional arrangements, influencing molecular recognition, packing, and intermolecular interactions

  • Conformational dynamics: Positional isomers may demonstrate different conformational preferences and rotational barriers, affecting their behavior in solution and binding interactions

Analytical Characterization Methods

Spectroscopic Techniques

Comprehensive characterization of 3,4-dimethyl-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone would typically involve multiple spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons (approximately δ 7.0-8.0 ppm), methyl groups (approximately δ 2.0-2.5 ppm), and the methylene linker to the spirocyclic moiety

    • ¹³C NMR would display a distinctive carbonyl carbon signal (approximately δ 195-200 ppm), aromatic carbon signals (δ 120-140 ppm), and aliphatic carbon signals from the methyl groups and spirocyclic portion

  • Infrared (IR) spectroscopy:

    • Strong carbonyl stretching absorption around 1650-1660 cm⁻¹

    • C-H stretching bands for aromatic and aliphatic portions

    • C-O stretching bands from the dioxolane ring of the spirocyclic moiety

  • UV-Visible spectroscopy:

    • Characteristic absorption maxima typically in the 250-270 nm range (π→π* transitions)

    • Additional absorption around 330-350 nm (n→π* transitions associated with the carbonyl group)

  • Mass spectrometry:

    • Molecular ion peak at m/z 365.5 corresponding to the molecular weight

    • Fragmentation pattern likely involving cleavage of the methylene bridge and fragmentations of the spirocyclic moiety

Chromatographic Analysis

Purity assessment and separation would typically employ:

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-phase conditions using C18 columns

    • Gradient elution with acetonitrile/water or methanol/water mobile phases

    • UV detection at wavelengths corresponding to absorption maxima

  • Gas Chromatography (GC):

    • Applicable if sample volatility is sufficient, potentially requiring derivatization

    • Temperature programming to optimize separation

    • Mass spectrometric detection for structural confirmation

Thermal Analysis

Given the compound's high thermal stability, thermal characterization would be informative:

  • Differential Scanning Calorimetry (DSC):

    • Determination of phase transitions and thermal events

    • Assessment of thermal stability under various atmospheres

  • Thermogravimetric Analysis (TGA):

    • Quantification of thermal decomposition behavior

    • Determination of temperature ranges for stability

Research Applications and Formulation Considerations

Research Stock Solution Preparation

For research applications, preparation of stock solutions requires careful consideration of solubility and concentration:

Table 2: Stock Solution Preparation Guidelines

Desired ConcentrationAmount Required per Volume
1 mM solution0.36547 mg/mL
5 mM solution1.82735 mg/mL
10 mM solution3.65470 mg/mL

For a 10 mM stock solution from 5 mg of compound, approximately 1.368 mL of appropriate solvent would be required . Common solvents for stock solution preparation include DMSO, which may be further diluted in appropriate buffer systems for biological testing.

Future Research Directions

Synthetic Methodology Development

Future research could focus on developing improved synthetic routes:

  • Green chemistry approaches: Exploration of environmentally friendly alternatives to traditional Friedel-Crafts chemistry

  • Catalytic methods: Investigation of transition metal catalysis for more efficient functionalization

  • Regioselective strategies: Development of methods to control substitution patterns more precisely

  • Scalable processes: Optimization of procedures for potential larger-scale production

Structure-Property Relationship Studies

Systematic investigation of structure-property relationships would provide valuable insights:

  • Photophysical property modulation: How structural modifications affect UV absorption characteristics and photochemical behavior

  • Thermal stability correlations: Relationship between structural features and thermal properties

  • Solubility enhancement: Strategic modifications to improve solubility profiles while maintaining core functionality

Application-Specific Research

Targeted studies to evaluate specific applications could include:

  • Polymer stabilization efficiency: Quantitative assessment of UV protection capabilities in various polymer systems

  • Biological activity screening: Evaluation of potential biological activities, particularly those related to photobiological processes

  • Advanced materials development: Exploration as building blocks for functional materials with tailored properties

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